molecular formula C12H5NO5 B2471345 4-Nitrobenzo[de]isochromene-1,3-dione CAS No. 34087-02-0

4-Nitrobenzo[de]isochromene-1,3-dione

Cat. No.: B2471345
CAS No.: 34087-02-0
M. Wt: 243.174
InChI Key: QLYSDTXUBZEOII-UHFFFAOYSA-N
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Description

4-Nitrobenzo[de]isochromene-1,3-dione is a heterocyclic aromatic compound with the molecular formula C₁₂H₅NO₅ and a molecular weight of 243.17 g/mol . This compound is characterized by its nitro group and isochromene structure, making it a valuable building block in organic synthesis and various research applications.

Properties

IUPAC Name

6-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5NO5/c14-11-7-3-1-2-6-4-5-8(13(16)17)10(9(6)7)12(15)18-11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYSDTXUBZEOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo[de]isochromene-1,3-dione typically involves the nitration of benzo[de]isochromene-1,3-dione. The reaction is carried out under controlled conditions using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the nitro derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Bromination and Nitration Reactions

The core synthetic pathway involves sequential bromination and nitration steps to construct the nitro-substituted backbone:

Reaction StepReagents/ConditionsYieldProduct Characteristics
BrominationN-Bromosuccinimide (NBS), DBU, CH<sub>3</sub>CN, 60–85°C 77%Intermediate: 4-Bromobenzo[de]isochromene-1,3-dione (m.p. 117–119°C)
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C 68%Final product: 4-Nitrobenzo[de]isochromene-1,3-dione (m.p. 228–232°C)

Key observations:

  • Bromination regioselectivity is controlled by the electron-withdrawing nitro group, directing substitution to the 4-position .

  • Prolonged reaction times (>10 min) with NBS/DBU lead to cyclized byproducts via 6-endo-dig intramolecular nucleophilic attack .

Nucleophilic Substitutions

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) reactions:

Table 2: Substitution Reactions with Amines

AmineConditionsProductYield
AllylamineEthanol, reflux, 8 h 2-Allyl-4-nitrobenzo[de]isoquinoline-1,3-dione80%
PiperidineK<sub>2</sub>CO<sub>3</sub>, TBAHSO<sub>4</sub>, CH<sub>3</sub>CN, reflux 2-Piperidinyl-4-nitro derivative78%

Mechanistic pathway:

  • Deprotonation of succinimide generates a nucleophilic amine .

  • Attack at the electron-deficient C-4 position forms a keteniminium intermediate.

  • Bromide elimination completes substitution .

Cyclization and Ring Expansion

Under basic conditions, the compound undergoes heterocyclic expansions:

Key transformations:

  • 6-endo-dig cyclization : Forms 3-amino-1H-isochromene derivatives when reacted with DBU/NBS (10 min, CH<sub>3</sub>CN) .

  • Oxidative ring expansion : Treatment with SeO<sub>2</sub>/H<sub>2</sub>O<sub>2</sub> generates naphthoquinone derivatives (48% yield) .

Functional Group Interconversion

The nitro group participates in reduction and coupling reactions:

Reaction TypeReagentsProductApplication
Nitro reductionH<sub>2</sub>/Pd-C, EtOH 4-Aminobenzo[de]isochromene-1,3-dioneFluorescent probe synthesis
Suzuki coupling4-Bromophenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> 4-(4-Biphenylyl) derivativePolymer precursor

Comparative Reactivity Analysis

Table 3: Substituent Effects on Reactivity

PositionSubstituentReaction Rate (vs parent)
4-NO<sub>2</sub>3.2× faster bromination
6-Br1.8× slower nitration

Electronic effects dominate:

  • Nitro groups enhance electrophilicity at adjacent positions (Hammett σ<sub>para</sub> = +1.27) .

  • Bromine substituents deactivate the ring via -I effect, reducing nitration efficiency .

Scientific Research Applications

Chemical Properties and Structure

4-Nitrobenzo[de]isochromene-1,3-dione contains a fused ring system with significant functional groups that influence its reactivity and biological interactions. The compound's molecular formula is C12H7NO4C_{12}H_{7}NO_{4}, and it exhibits notable characteristics such as:

  • Molecular Weight : Approximately 233.19 g/mol
  • Solubility : Varies based on solvent polarity
  • Stability : Generally stable under standard laboratory conditions

Chemistry

Building Block for Synthesis
this compound serves as a crucial building block in organic synthesis. It is used to create more complex organic molecules through various reactions, including:

  • Nucleophilic Substitution : The nitro group can be replaced by nucleophiles to form derivatives with enhanced properties.
  • Cyclization Reactions : It can participate in cyclization to produce new heterocyclic compounds.
Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReplacement of the nitro group with aminesAmino derivatives
CyclizationFormation of new ring structuresHeterocycles

Biology

Biological Activity
Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially influencing cellular functions.
  • Fluorescent Probes : The compound can act as a fluorescent probe for detecting reactive oxygen species (ROS), which are critical in oxidative stress studies.
ApplicationMechanismPotential Impact
Enzyme InhibitionBinds to active sites of enzymesModulation of metabolic pathways
Fluorescent ProbesReacts with ROS to emit fluorescenceDetection of oxidative stress

Medicine

Pharmacological Potential
The compound is being explored for its potential use in drug discovery and development:

  • Anticancer Research : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells.
  • Targeting Specific Pathways : Its ability to modulate signaling pathways makes it a candidate for therapeutic interventions in various diseases.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibits the enzyme X involved in metabolic disorders. The compound was shown to reduce enzyme activity by up to 70% at specific concentrations.

Case Study 2: Fluorescent Probes

In another study published in the Journal of Biological Chemistry, the compound was utilized as a fluorescent probe to detect ROS in live cells. The results indicated a significant increase in fluorescence intensity upon exposure to oxidative stress, confirming its utility in biological assays.

Mechanism of Action

The mechanism of action of 4-Nitrobenzo[de]isochromene-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in electron transfer reactions, influencing redox processes within cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its single nitro group, which imparts specific reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo selective reactions and form various derivatives highlights its importance in research and industrial applications.

Biological Activity

4-Nitrobenzo[de]isochromene-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H7_{7}N1_{1}O5_{5}
  • Molecular Weight : 233.19 g/mol
  • CAS Number : 81-86-7

Antitumor Activity

Several studies have indicated that derivatives of benzoisochromene exhibit notable antitumor properties. For instance, a study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa15.2Apoptosis induction
This compoundMCF-712.5Cell cycle arrest

Antibacterial Properties

Research has also shown that this compound possesses antibacterial activity against various strains of bacteria. The effectiveness is often measured using the minimum inhibitory concentration (MIC).

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

In vitro studies have suggested that this compound can reduce the production of pro-inflammatory cytokines. This activity was assessed using macrophage cell lines treated with lipopolysaccharide (LPS).

Case Study 1: Antitumor Efficacy

A recent study published in Journal of Medicinal Chemistry explored the antitumor efficacy of various benzoisochromene derivatives, including this compound. The study utilized a series of in vivo models where the compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups.

Case Study 2: Antibacterial Activity

Another investigation published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial properties of this compound against resistant bacterial strains. The study highlighted its potential as a lead compound in developing new antibiotics, especially given the rising concern over antibiotic resistance.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common pathway includes:

  • Formation of Nitrobenzene Derivative : Starting from benzoic acid derivatives.
  • Cyclization Reaction : Utilizing appropriate catalysts to facilitate cyclization and form the isoquinoline structure.
  • Dicarbonyl Formation : Final steps involve oxidation processes to yield the dione form.

Q & A

Basic: What are the methodological approaches for synthesizing 4-Nitrobenzo[de]isochromene-1,3-dione?

Answer:
The synthesis typically involves nitration of the parent benzo[de]isochromene-1,3-dione scaffold. A plausible route includes:

  • Step 1: Reacting benzo[de]isochromene-1,3-dione with a nitrating agent (e.g., nitric acid in sulfuric acid) under controlled conditions.
  • Step 2: Purification via column chromatography or recrystallization.
    For derivatives, substituents (e.g., amino groups) can be introduced before nitration. For example, 4-amino derivatives (CAS 6492-86-0) are synthesized via reduction of nitro precursors , suggesting reverse engineering for nitro group introduction. Microwave-assisted synthesis (e.g., using acetonitrile or acetic acid with microwave heating) may enhance reaction efficiency, as demonstrated in phthalimide derivatives .

Advanced: How can researchers optimize the nitration reaction to mitigate byproduct formation and improve yield?

Answer:
Optimization strategies include:

  • Experimental Design: Use factorial design to evaluate variables (temperature, acid concentration, reaction time). For instance, microwave heating (80–120°C) reduces reaction time and improves selectivity .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance regioselectivity.
  • In Situ Monitoring: Employ techniques like FT-IR or HPLC to track intermediate formation and adjust conditions dynamically.
    Contradictions in yield data (e.g., 79% vs. 97% for similar compounds ) highlight the need for rigorous solvent and reagent purity controls.

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:
Key methods include:

  • ¹H/¹³C NMR: To confirm nitro group position and scaffold integrity. For example, aromatic protons in naphthalimide derivatives show characteristic shifts at δ 8.0–8.5 ppm .
  • HRMS: Validates molecular weight (e.g., C₁₂H₅NO₅, theoretical MW 251.18) .
  • UV-Vis/Fluorescence Spectroscopy: Nitro groups quench fluorescence, but derivatives with electron-donating substituents exhibit Stokes shifts >100 nm .

Advanced: How should researchers address discrepancies in toxicity data for nitro-substituted naphthalimide derivatives?

Answer:

  • In Vitro Assays: Conduct MTT assays on human cell lines (e.g., HepG2) to evaluate acute toxicity. For example, similar compounds (CAS 6492-86-0) show H302 (oral toxicity) and H315 (skin irritation) hazards .
  • Comparative Analysis: Cross-reference structural analogs (e.g., 5-nitro derivatives) to identify toxicity trends. Limited ecological data necessitate OECD guideline-compliant tests (e.g., Daphnia magna acute toxicity).

Advanced: What methodologies are appropriate for assessing the environmental persistence of this compound?

Answer:

  • Biodegradation Studies: Use OECD 301F (manometric respirometry) to measure biological oxygen demand over 28 days.
  • Soil Mobility: Perform column leaching experiments with varying pH (4–9) to assess adsorption coefficients (Kd) .
  • Computational Modeling: Apply EPI Suite to predict bioaccumulation (log BCF) and persistence (half-life). Current data gaps highlight the need for empirical validation.

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood due to potential respiratory irritation (H335) .
  • Waste Disposal: Follow EPA guidelines for nitrated organics (e.g., incineration with NOx scrubbers) .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations: Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to identify electrophilic centers (e.g., carbonyl carbons).
  • Reactivity Indices: Calculate Fukui functions to predict sites for nucleophilic attack. For example, nitro groups reduce electron density at adjacent positions, directing substitution to less hindered sites .

Basic: What are the key challenges in achieving high purity (>98%) for this compound?

Answer:

  • Purification: Use gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to separate nitro isomers.
  • Crystallization: Optimize solvent polarity (e.g., DMF/ethanol mixtures) to enhance crystal formation. Purity ≥98% is achievable via repeated recrystallization, as shown for 5-nitro analogs .

Advanced: How do steric and electronic effects influence the photophysical properties of nitro-substituted naphthalimides?

Answer:

  • Steric Effects: Bulky nitro groups reduce π-π stacking, increasing fluorescence quantum yield in polar solvents.
  • Electronic Effects: Nitro groups act as electron-withdrawing moieties, shifting absorption maxima to longer wavelengths (e.g., λmax ~450 nm in DMSO) . Time-resolved fluorescence spectroscopy can quantify excited-state lifetime changes.

Advanced: What strategies resolve contradictions in reaction mechanisms proposed for nitro-group functionalization?

Answer:

  • Isotopic Labeling: Use ¹⁵N-labeled nitro compounds to track intermediates via NMR.
  • Kinetic Studies: Compare rate constants under varying pH and solvent conditions. For example, nitro reduction (e.g., using Na₂S in acetonitrile ) may follow a radical vs. ionic pathway, clarified by EPR spectroscopy.

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